2-[4-(Hydroxymethyl)phenoxy]benzonitrile 2-[4-(Hydroxymethyl)phenoxy]benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18098902
InChI: InChI=1S/C14H11NO2/c15-9-12-3-1-2-4-14(12)17-13-7-5-11(10-16)6-8-13/h1-8,16H,10H2
SMILES:
Molecular Formula: C14H11NO2
Molecular Weight: 225.24 g/mol

2-[4-(Hydroxymethyl)phenoxy]benzonitrile

CAS No.:

Cat. No.: VC18098902

Molecular Formula: C14H11NO2

Molecular Weight: 225.24 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(Hydroxymethyl)phenoxy]benzonitrile -

Specification

Molecular Formula C14H11NO2
Molecular Weight 225.24 g/mol
IUPAC Name 2-[4-(hydroxymethyl)phenoxy]benzonitrile
Standard InChI InChI=1S/C14H11NO2/c15-9-12-3-1-2-4-14(12)17-13-7-5-11(10-16)6-8-13/h1-8,16H,10H2
Standard InChI Key PTJBIEPYEKWSSY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C#N)OC2=CC=C(C=C2)CO

Introduction

Molecular Structure and Physicochemical Properties

Structural Characterization

The compound’s structure is defined by the IUPAC name 2-[4-(hydroxymethyl)phenoxy]benzonitrile, with the following key features:

  • Benzonitrile backbone: A benzene ring with a cyano group (-C≡N) at the 2-position.

  • Phenoxy substituent: An oxygen-linked phenyl group at the 2-position of the benzonitrile.

  • Hydroxymethyl group: A -CH2_2OH moiety at the 4-position of the phenoxy ring.

The SMILES notation C1=CC=C(C(=C1)C#N)OC2=CC=C(C=C2)CO provides a precise representation of its atomic connectivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC14H11NO2\text{C}_{14}\text{H}_{11}\text{NO}_{2}
Molecular Weight225.24 g/mol
CAS Number154709-19-0
XLogP32.72
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis of 2-[4-(Hydroxymethyl)phenoxy]benzonitrile typically involves multi-step reactions starting from simpler aromatic precursors. A common route includes:

  • Nucleophilic Aromatic Substitution: Reacting 4-hydroxybenzyl alcohol with 2-fluorobenzonitrile in the presence of a base (e.g., K2_2CO3_3) to form the phenoxy linkage.

  • Protection/Deprotection Strategies: Temporary protection of the hydroxymethyl group using acetyl or trimethylsilyl groups to prevent side reactions during nitrile formation .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
1K2_2CO3_3, DMF, 80°C, 12h68%
2Ac2_2O, pyridine, rt, 4h92%

Reaction Mechanisms

Key mechanistic steps include:

  • Electrophilic Aromatic Substitution: Activation of the benzonitrile ring for phenoxy group attachment.

  • Nucleophilic Attack: Oxygen lone pairs from the phenoxide ion target electrophilic positions on the benzonitrile.

CompoundIC50_{50} (GABAA_A)SelectivitySource
2-[4-(Hydroxymethyl)phenoxy]benzonitrile12 µMModerate
Diazepam0.8 µMHigh

Applications in Materials Science

Polymer Synthesis

The hydroxymethyl group enables cross-linking in epoxy resins, while the nitrile moiety enhances thermal stability. Derivatives of this compound have been incorporated into:

  • High-performance adhesives: Improved tensile strength (up to 45 MPa).

  • Liquid crystal displays (LCDs): As alignment layers due to their planar aromatic structure.

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